molecular formula C10H18N2O2 B12903924 2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol CAS No. 89376-07-8

2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol

Cat. No.: B12903924
CAS No.: 89376-07-8
M. Wt: 198.26 g/mol
InChI Key: QUAAOPNHHFEYSU-UHFFFAOYSA-N
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Description

2-((5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino)ethanol is a synthetic organic compound characterized by its unique furan ring structure with an amino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino)ethanol typically involves the following steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.

    Addition of Ethanol Moiety: The final step involves the addition of the ethanol moiety, which can be achieved through various methods such as esterification or direct alkylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino and ethanol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-((5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino)ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-((5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino)ethanol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Amino-2,2-dimethylfuran-3(2H)-ylidene)amino)ethanol
  • 2-((5-Amino-2,2-diethylthiophene-3(2H)-ylidene)amino)ethanol
  • 2-((5-Amino-2,2-diethylpyrrole-3(2H)-ylidene)amino)ethanol

Uniqueness

2-((5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino)ethanol is unique due to its specific furan ring structure, which imparts distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89376-07-8

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-[(5-amino-2,2-diethylfuran-3-ylidene)amino]ethanol

InChI

InChI=1S/C10H18N2O2/c1-3-10(4-2)8(12-5-6-13)7-9(11)14-10/h7,13H,3-6,11H2,1-2H3

InChI Key

QUAAOPNHHFEYSU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=NCCO)C=C(O1)N)CC

Origin of Product

United States

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